Methyl 2-formylthiazole-4-carboxylate
Overview
Description
Methyl 2-formylthiazole-4-carboxylate is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both formyl and carboxylate functional groups in the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
Mode of Action
It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including potential antitumor activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-formylthiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the formyl and carboxylate groups. One common method involves the formylation of thiazole-4-carboxylate using formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formylthiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Methyl 2-carboxythiazole-4-carboxylate.
Reduction: Methyl 2-hydroxymethylthiazole-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Research has indicated that derivatives of methyl 2-formylthiazole-4-carboxylate may possess therapeutic properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Methyl 2-formylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.
2-Formylthiazole: Lacks the carboxylate group, which may affect its solubility and interaction with biological targets.
Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, which can influence its chemical properties and reactivity.
The presence of both formyl and carboxylate groups in this compound makes it unique among thiazole derivatives, providing a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
methyl 2-formyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFZBRIMAKBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580438 | |
Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921927-88-0 | |
Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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